![molecular formula C8H11NO5 B14067201 Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate CAS No. 100944-51-2](/img/structure/B14067201.png)
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is a complex organic compound featuring a morpholine ring with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate typically involves the formation of the morpholine ring followed by the introduction of the hydroxymethyl and oxo groups. One common synthetic route involves the reaction of an appropriate amine with an ester, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]propanoate
- Ethyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
- Methyl [6-(hydroxymethyl)-2-oxo-1,4-oxazepan-3-ylidene]acetate
Uniqueness
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
100944-51-2 |
|---|---|
Formule moléculaire |
C8H11NO5 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate |
InChI |
InChI=1S/C8H11NO5/c1-13-7(11)2-6-8(12)14-5(4-10)3-9-6/h2,5,9-10H,3-4H2,1H3 |
Clé InChI |
LULAHTUFSJPXFA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C1C(=O)OC(CN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
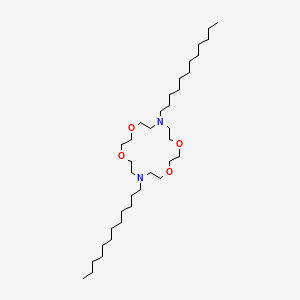
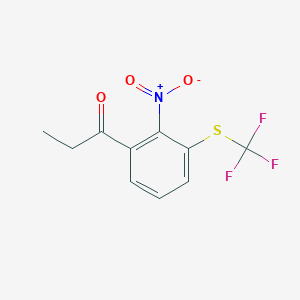
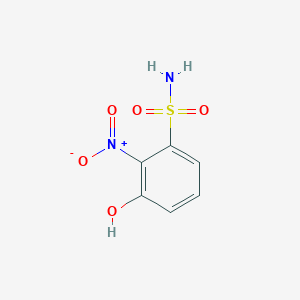
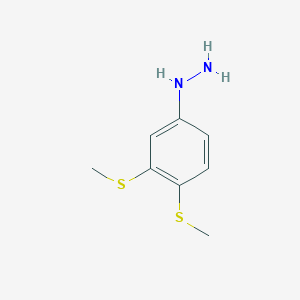




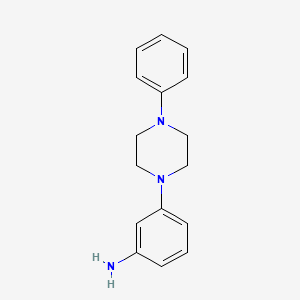
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)


